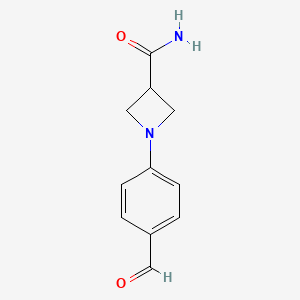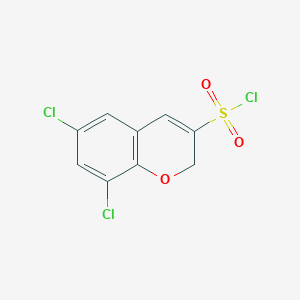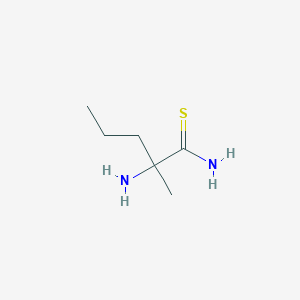
tert-Butyl 3-hydroxy-5-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-5-methylpicolinate is an organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-5-methylpicolinate typically involves the esterification of 3-hydroxy-5-methylpicolinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-hydroxy-5-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-5-methylpicolinic acid.
Reduction: 3-hydroxy-5-methylpicolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-hydroxy-5-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-5-methylpicolinate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-hydroxy-5-methylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
tert-Butyl 3-hydroxy-5-methylphenylacetate: Contains a phenylacetate moiety instead of a picolinate moiety.
Uniqueness
tert-Butyl 3-hydroxy-5-methylpicolinate is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene or phenylacetate derivatives. This uniqueness makes it valuable in specific applications where the electronic characteristics of the pyridine ring are advantageous.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(13)9(12-6-7)10(14)15-11(2,3)4/h5-6,13H,1-4H3 |
Clave InChI |
KETAUYSNIKWNCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



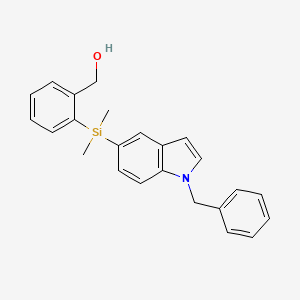

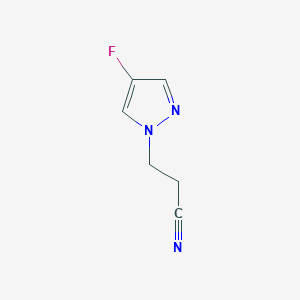
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
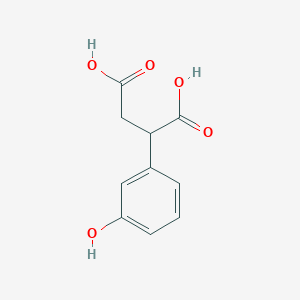
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)

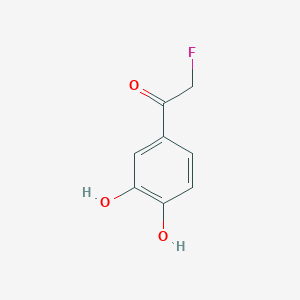
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
